molecular formula C7H8O3S B1611049 3-Methoxy-5-methylthiophene-2-carboxylic acid CAS No. 83261-26-1

3-Methoxy-5-methylthiophene-2-carboxylic acid

Cat. No.: B1611049
CAS No.: 83261-26-1
M. Wt: 172.2 g/mol
InChI Key: IYTOVCKSPJGCOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-5-methylthiophene-2-carboxylic acid (CAS 83261-26-1) is a high-purity heterocyclic building block designed for advanced chemical synthesis and pharmaceutical research. This compound, with the molecular formula C 7 H 8 O 3 S and a molecular weight of 172.20 g/mol, features a thiophene ring core substituted with a carboxylic acid and methoxy group, making it a versatile intermediate for constructing more complex molecular architectures . As a substituted thiophenecarboxylic acid, this compound belongs to a class of molecules frequently utilized in medicinal chemistry and materials science. Thiophene derivatives are commonly investigated in the development of active pharmaceutical ingredients (APIs) and functional materials due to their unique electronic properties . Researchers value this specific carboxylic acid for its potential to undergo various coupling reactions and functional group transformations, serving as a precursor in the synthesis of novel compounds. It is recommended that this material be stored sealed in a dry environment at 2-8°C to maintain stability . Safety Notice: This product is intended for research purposes only and is not approved for human, veterinary, or diagnostic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

3-methoxy-5-methylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c1-4-3-5(10-2)6(11-4)7(8)9/h3H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTOVCKSPJGCOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80516775
Record name 3-Methoxy-5-methylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80516775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83261-26-1
Record name 3-Methoxy-5-methyl-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83261-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-5-methylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80516775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-5-methylthiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3-methoxy-5-methylthiophene-2-carboxylic acid generally involves:

  • Introduction of substituents (methoxy and methyl groups) on the thiophene ring.
  • Functionalization at the 2-position to introduce the carboxylic acid group.
  • Use of organometallic intermediates such as Grignard reagents or lithiation for carbon dioxide fixation.
  • Controlled reaction conditions to avoid over-halogenation or side reactions.

Preparation of the Thiophene Core with Substituents

The starting point is often 3-methylthiophene or 5-methylthiophene derivatives, which can be selectively functionalized.

  • Methylation and Methoxylation: The methoxy group at position 3 is introduced typically via nucleophilic substitution or methylation of hydroxyl precursors on the thiophene ring.
  • Halogenation: For further functionalization, halogenated intermediates such as 2-bromo-3-methylthiophene are prepared by bromination or chlorination of methylthiophene derivatives under controlled conditions.

Formation of the Carboxylic Acid Group via Grignard Reaction and Carbonation

A key step in the preparation of this compound is the formation of the carboxylic acid group at the 2-position by carbonation of an organometallic intermediate.

  • Grignard Reagent Formation: The halogenated thiophene derivative (e.g., 2-bromo-3-methylthiophene) is reacted with magnesium in an ether solvent such as tetrahydrofuran (THF) under nitrogen atmosphere to form the corresponding Grignard reagent. For example, magnesium (1.65 g) in THF (50 mL) is reacted with isopropyl bromide to activate magnesium, then 2-bromo-3-methylthiophene (10 g) is added dropwise and refluxed for 30 minutes.

  • Carbonation: Carbon dioxide gas is introduced into the Grignard solution at 25–35°C and allowed to react at room temperature for approximately 2 hours. This step converts the Grignard intermediate into the corresponding carboxylate.

  • Acidification and Workup: The reaction mixture is acidified to pH ≤ 2 using concentrated hydrochloric acid, followed by extraction with organic solvents (e.g., ethyl acetate). The organic layer is dried over magnesium sulfate, and solvent evaporation yields the crude 3-methyl-2-thiophenecarboxylic acid. This method is adaptable for the methoxy-substituted analogues by starting from the corresponding methoxy-substituted halothiophene derivatives.

Specific Preparation of this compound

While direct detailed protocols for this compound are less frequently reported, related compounds such as 4-bromo-3-methoxy-5-methylthiophene-2-carboxylic acid are prepared by bromination of the parent acid under controlled conditions.

  • Bromination of this compound: The parent acid is brominated using bromine or brominating agents like N-bromosuccinimide (NBS) in solvents such as acetic acid or dichloromethane to yield the 4-bromo derivative.

  • This implies that the parent acid (this compound) can be synthesized first by the Grignard carbonation route from the appropriately substituted halothiophene, followed by further functionalization if needed.

Solvent and Reaction Condition Considerations

  • Solvent Choice: Ethers such as tetrahydrofuran (THF) and tetrahydropyran are preferred solvents for the Grignard formation and carbonation steps due to their ability to stabilize organomagnesium intermediates.

  • Temperature: The carbonation step is typically conducted at mild temperatures (25–35°C) to prevent side reactions and decomposition.

  • Purification: After acidification and extraction, the product can be purified by recrystallization or formation of metal salts if necessary.

Summary Table of Preparation Steps

Step No. Operation Reagents/Conditions Outcome/Notes
1 Halogenation of methylthiophene Bromine or chlorination agent, controlled temp Formation of 2-bromo-3-methylthiophene
2 Formation of Grignard reagent Mg, THF, N2 atmosphere, reflux 2-thienylmagnesium bromide intermediate
3 Carbonation CO2 gas, 25–35°C, 2 hours Carboxylate intermediate
4 Acidification and extraction HCl to pH ≤ 2, ethyl acetate extraction Isolation of 3-methylthiophene-2-carboxylic acid
5 Methoxylation (if not pre-existing) Methylation reagents (e.g., methyl iodide) Introduction of methoxy group at position 3
6 Optional bromination Bromine or NBS, acetic acid or DCM Formation of 4-bromo derivative (if desired)

Research Findings and Yields

  • The Grignard carbonation method yields 3-methyl-2-thiophenecarboxylic acid in yields ranging from 50% to 80% depending on reaction scale and purification.

  • Bromination reactions to obtain halogenated derivatives proceed cleanly under controlled conditions, with yields reported around 69% for related thiophene carboxylic acid derivatives.

  • The reaction conditions and solvent systems are well-optimized to minimize side reactions such as over-bromination or decarboxylation.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or basic conditions.

Example :
Reaction with ethanol in the presence of H<sub>2</sub>SO<sub>4</sub> yields the ethyl ester derivative.

Reaction TypeConditionsYieldReference
EsterificationH<sub>2</sub>SO<sub>4</sub>, EtOH, reflux (72 h)67%

Key Findings :

  • The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by ethanol.

  • Prolonged reflux improves yield due to equilibrium shift toward ester formation.

Bromination at the Methyl Group

The methyl group undergoes radical bromination under controlled conditions.

Example :
Treatment with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in CCl<sub>4</sub>:

Reaction TypeConditionsYieldReference
BrominationNBS, AIBN, CCl<sub>4</sub>, 70°C (20 h)85%

Key Findings :

  • Radical initiation by AIBN ensures selective bromination at the benzylic position.

  • The bromomethyl derivative serves as a precursor for further functionalization (e.g., nucleophilic substitution).

Reduction of the Carboxylic Acid Group

The carboxylic acid can be reduced to a primary alcohol using strong reducing agents.

Example :
Reaction with lithium aluminum hydride (LiAlH<sub>4</sub>):

Reaction TypeConditionsYieldReference
ReductionLiAlH<sub>4</sub>, THF, anhydrous conditions~70%

Key Findings :

  • LiAlH<sub>4</sub> selectively reduces the carboxylic acid to a hydroxymethyl group without affecting the methoxy substituent.

  • Anhydrous conditions are critical to avoid side reactions with water.

Nucleophilic Substitution at the Methoxy Group

The methoxy group participates in aromatic substitution reactions under basic conditions.

Example :
Deprotonation with n-butyllithium followed by reaction with electrophiles:

Reaction TypeConditionsYieldReference
Substitutionn-BuLi, THF, −70°C, CO<sub>2</sub> quench66%

Key Findings :

  • Lithiation at the methoxy-substituted position enables carboxylation or alkylation.

  • Low temperatures (−70°C) prevent undesired side reactions.

Oxidation of the Methoxy Group

The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Example :
Oxidation with potassium permanganate (KMnO<sub>4</sub>):

Reaction TypeConditionsYieldReference
OxidationKMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, reflux~50%

Key Findings :

  • Over-oxidation to carboxylic acids is avoided by controlling reaction time and temperature.

  • The resulting ketone derivative enhances electrophilicity for subsequent reactions.

Decarboxylation Reactions

Thermal or base-induced decarboxylation removes the carboxylic acid group.

Example :
Heating with NaOH in ethylene glycol:

Reaction TypeConditionsYieldReference
DecarboxylationNaOH, ethylene glycol, 150°C75%

Key Findings :

  • Decarboxylation generates 3-methoxy-5-methylthiophene, a versatile intermediate for cross-coupling reactions.

Cycloaddition Reactions

The thiophene ring participates in Diels-Alder reactions under electron-deficient conditions.

Example :
Reaction with furan in the presence of Lewis acids:

Reaction TypeConditionsYieldReference
Diels-AlderFuran, AlCl<sub>3</sub>, toluene, 100°C60%

Key Findings :

  • Electron-withdrawing groups (e.g., carboxylic acid) activate the thiophene ring as a diene.

  • The reaction forms bicyclic adducts useful in natural product synthesis.

Comparative Reactivity Analysis

The table below compares key reactions of 3-methoxy-5-methylthiophene-2-carboxylic acid with structurally similar compounds:

CompoundBromination YieldEsterification YieldReference
This compound85%67%
5-Methylthiophene-2-carboxylic acid78%72%
3-Bromo-5-methylthiophene-2-carboxylic acidN/A66%

Scientific Research Applications

Organic Synthesis

3-Methoxy-5-methylthiophene-2-carboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows for various transformations, making it useful in the synthesis of more complex molecules.

  • Synthetic Routes :
    • Condensation Reactions : Used to form new carbon-carbon bonds.
    • Substitution Reactions : The methoxy group can be replaced with other functional groups, allowing for diverse derivatives.

Medicinal Chemistry

This compound has shown promise in medicinal applications, particularly due to its biological activities.

  • Antimicrobial Activity :
    Preliminary studies have indicated that this compound exhibits antibacterial properties against several strains of bacteria. The Minimum Inhibitory Concentration (MIC) values are as follows:
Bacterial StrainMIC (µg/mL)Inhibition Zone (mm)
E. faecalis4029
P. aeruginosa5024
S. typhi4030
K. pneumoniae5019

These results suggest comparable potency to standard antibiotics, indicating its potential as a lead compound for antibiotic development.

  • Anticancer Activity :
    Studies have shown that this compound can inhibit cancer cell proliferation. The IC50 values against various cancer cell lines range from 7 to 20 µM, demonstrating significant cytotoxicity.
Cancer Cell LineIC50 (µM)
Leukemia Cells1.50
Breast Cancer Cells10
Colon Cancer Cells15

The mechanism of action appears to involve the inhibition of angiogenesis and modulation of cellular signaling pathways, leading to apoptosis in treated cells.

Material Science

In material science, this compound is utilized in the synthesis of advanced materials due to its unique electronic properties derived from the thiophene ring structure. It can be incorporated into polymers or used as a precursor for functional materials.

Antibacterial Study

A recent study evaluated the antibacterial efficacy of thiophene derivatives, including this compound. The compound exhibited significant activity against multi-drug resistant strains, highlighting its potential for further development into novel antibiotics.

Anticancer Research

In vitro studies on human leukemia cell lines demonstrated that treatment with this compound resulted in reduced cell viability and morphological changes indicative of apoptosis. The study reported an IC50 value as low as 1.50 µM for certain derivatives, indicating strong anticancer activity.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-methylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares 3-methoxy-5-methylthiophene-2-carboxylic acid with analogous thiophene derivatives, highlighting substituent-driven differences:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications References
This compound -OCH₃ (3), -CH₃ (5) C₇H₈O₃S Predicted CCS: 135.2–145.3 Ų; potential intermediate in drug synthesis
5-Methylthiophene-2-carboxylic acid -CH₃ (5) C₆H₆O₂S Higher acidity due to electron-donating methyl; used in coordination chemistry
5-(Methoxycarbonyl)thiophene-2-carboxylic acid -COOCH₃ (5), -COOH (2) C₇H₆O₄S Forms centrosymmetric H-bonded dimers; precursor for luminescent materials
3-Methyl-5-[(5-methylthiophen-2-yl)sulfonamido]thiophene-2-carboxylic acid -SO₂NH-(5-methylthiophen-2-yl) (5), -CH₃ (3) C₁₁H₁₁N₂O₄S₃ Sulfonamide group enhances bioactivity; explored as a pharmaceutical intermediate
Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate -Br (3), -CN (4), -S-CH₂COOEt (5) C₁₂H₁₄BrNO₄S₂ Bromo/cyano groups increase reactivity; used in heterocyclic synthesis
Key Observations:
  • Electronic Effects : Methoxy (-OCH₃) and methyl (-CH₃) groups in the main compound are electron-donating, reducing carboxylic acid acidity compared to electron-withdrawing groups (e.g., -CN or -SO₂NH-) in analogs .
  • Hydrogen Bonding : Carboxylic acid derivatives like 5-(methoxycarbonyl)thiophene-2-carboxylic acid form stable H-bonded dimers, influencing crystallinity and solubility . In contrast, the main compound’s methyl and methoxy substituents may limit such interactions.

Biological Activity

3-Methoxy-5-methylthiophene-2-carboxylic acid is a compound of increasing interest due to its potential biological activities. This article explores its various biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H8O3SC_7H_8O_3S, with a molecular weight of approximately 172.20 g/mol. The presence of a methoxy group and a carboxylic acid functional group contributes to its reactivity and potential biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating various thiophene derivatives found that compounds with similar structures demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged between 3.12 to 12.5 µg/mL, suggesting that derivatives like this compound could be effective antibacterial agents, particularly against Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

Additionally, the compound has been studied for its antioxidant properties. Thiophene derivatives have shown varying levels of antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. The antioxidant activity of related compounds was reported to increase significantly, with some exhibiting up to 62% effectiveness compared to standard antioxidants .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions may involve:

  • Enzyme Modulation : The compound may inhibit or activate enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Binding : It may bind to receptors that regulate physiological processes, influencing signal transduction pathways.

The precise mechanisms remain under investigation, but preliminary studies suggest that structural features like the methoxy group enhance its hydrophilicity, potentially increasing its bioavailability and interaction with biological targets .

Case Studies and Research Findings

Several studies have investigated the biological activities of thiophene derivatives, including this compound:

  • Antibacterial Efficacy : A comparative study highlighted that compounds similar to this compound showed higher antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa, with inhibition zones reaching up to 20 mm .
  • Antioxidant Properties : In vitro assays demonstrated that the antioxidant capacity of thiophene derivatives was significantly enhanced by the presence of substituents like methoxy groups, contributing to their overall biological efficacy .
  • Structural Activity Relationship (SAR) : Research focusing on SAR has revealed that modifications in the thiophene ring can lead to variations in biological activity. The presence of electron-donating groups like methoxy enhances the compound's reactivity and interaction potential .

Summary Table

Biological Activity Observed Effects References
AntimicrobialMIC: 3.12 - 12.5 µg/mL against S. aureus and E. coli
AntioxidantUp to 62% effectiveness compared to standard antioxidants
Enzyme ModulationPotential inhibition/activation of metabolic enzymes

Q & A

Q. What are the recommended synthetic routes for 3-Methoxy-5-methylthiophene-2-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthetic Pathways :
    • Thiophene Ring Functionalization : Start with a pre-functionalized thiophene core (e.g., 3-Methoxythiophene derivatives, CAS 17573-92-1) and introduce methyl and carboxylic acid groups via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling .
    • Carboxylic Acid Introduction : Use oxidation of a methylthio group (e.g., 5-(Methylthio)thiophene-2-carboxylic acid, CAS 20873-58-9) with hydrogen peroxide or ozone to yield the carboxylic acid moiety .
  • Optimization :
    • Adjust solvent polarity (e.g., DMF for high-temperature reactions) and catalyst loading (e.g., Pd(OAc)₂ for coupling reactions).
    • Monitor reaction progress via TLC or HPLC to minimize side products like over-oxidized species .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Look for thiophene ring protons (δ 6.5–7.5 ppm), methoxy singlet (~δ 3.8 ppm), and methyl group (~δ 2.5 ppm) .
    • ¹³C NMR : Carboxylic acid carbonyl (~δ 170 ppm), thiophene carbons (δ 120–140 ppm) .
  • IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .
  • Mass Spectrometry : Expect molecular ion peak at m/z 186 (C₇H₈O₃S) and fragmentation patterns (e.g., loss of COOH group) .

Q. What are the solubility and stability considerations for this compound under laboratory conditions?

Methodological Answer:

  • Solubility :

    Solvent Solubility Conditions
    DMSOHighRoom temp
    MethanolModerate40–50°C
    WaterLowpH > 7
  • Stability :

    • Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the thiophene ring.
    • Avoid prolonged exposure to light (UV degradation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects)?

Methodological Answer:

  • Comparative Studies :
    • Replicate assays under standardized conditions (e.g., MTT assay for cytotoxicity vs. MIC for antimicrobial activity) .
    • Use isogenic cell lines or bacterial strains to isolate compound-specific effects.
  • Mechanistic Probes :
    • Employ RNA-seq or proteomics to identify differential gene/protein targets in cancer vs. microbial models.
    • Validate findings with knockout/knockdown experiments .

Q. What computational strategies (e.g., DFT, MD) predict the reactivity of this compound in catalytic systems?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
    • Simulate transition states for reactions like esterification or decarboxylation.
  • Molecular Dynamics (MD) :
    • Model solvent interactions (e.g., water vs. DMSO) to optimize reaction media .

Q. How can synthetic yield be improved while minimizing byproducts like dimerized thiophene derivatives?

Methodological Answer:

  • Catalyst Screening :
    • Test Pd-based catalysts (e.g., PdCl₂ vs. Pd(PPh₃)₄) for coupling reactions to reduce homocoupling byproducts .
  • Additive Optimization :
    • Use ligands like P(o-tol)₃ to enhance regioselectivity.
    • Add scavengers (e.g., molecular sieves) to trap reactive intermediates .

Q. What structural modifications enhance its pharmacological activity while reducing toxicity?

Methodological Answer:

  • Derivatization Strategies :
    • Replace methoxy group with electron-withdrawing groups (e.g., –CF₃) to improve membrane permeability .
    • Esterify the carboxylic acid to prodrugs (e.g., ethyl esters) for controlled release .
  • Toxicity Screening :
    • Use in vitro hepatocyte assays and in vivo zebrafish models to prioritize low-toxicity analogs .

Q. What environmental degradation pathways are relevant for this compound, and how can its ecotoxicity be assessed?

Methodological Answer:

  • Degradation Studies :
    • Perform photolysis (UV light) and hydrolysis (pH 5–9) to identify breakdown products (e.g., thiophene ring cleavage) .
  • Ecotoxicity Assays :
    • Use Daphnia magna or algae growth inhibition tests (OECD 201/202 guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxy-5-methylthiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Methoxy-5-methylthiophene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.